molecular formula C47H74O17 B14088650 Ilekudinoside T

Ilekudinoside T

Cat. No.: B14088650
M. Wt: 911.1 g/mol
InChI Key: DPEYAJFUJJMJNO-CUMMFOPVSA-N
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Description

Ilekudinoside T is a triterpenoid saponin compound isolated from the leaves of Ilex kudingcha C. J. Tseng, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological activities, including hypolipidemic, anti-obesity, hypoglycemic, anti-atherosclerosis, antioxidative, antibacterial, and antiviral effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ilekudinoside T involves the extraction of the leaves of Ilex kudingcha using methanol. The methanol extract is then partitioned between water and n-butanol. The n-butanol fraction is subjected to chromatographic techniques such as silica gel, Lobar RP-18, and Sephadex LH-20, followed by repeated high-performance liquid chromatography (HPLC) purification over an octadecyl-silica (ODS) gel column .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of large-scale extraction equipment and industrial-grade chromatographic columns ensures the efficient isolation of the compound.

Chemical Reactions Analysis

Types of Reactions

Ilekudinoside T undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Scientific Research Applications

Ilekudinoside T has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of triterpenoid saponins and their derivatives.

    Biology: Investigated for its role in cellular processes and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, cardiovascular diseases, and infections.

    Industry: Utilized in the development of natural health products and supplements

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ilekudinoside T include:

Uniqueness

This compound is unique due to its specific triterpenoid saponin structure and its potent pharmacological activities. Compared to other similar compounds, this compound exhibits stronger hypolipidemic and antioxidative effects, making it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C47H74O17

Molecular Weight

911.1 g/mol

IUPAC Name

(1R,4S,5R,10S,13R,18S,19S,20S)-19-hydroxy-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracos-16-en-22-one

InChI

InChI=1S/C47H74O17/c1-21-28(50)30(52)32(54)37(59-21)63-35-34(62-38-33(55)31(53)29(51)24(19-48)60-38)23(49)20-58-39(35)61-27-12-13-42(4)25(41(27,2)3)11-14-44(6)26(42)10-9-22-36-46(8,57)45(7)16-18-47(36,40(56)64-45)17-15-43(22,44)5/h9,21,23-39,48-55,57H,10-20H2,1-8H3/t21-,23-,24+,25?,26?,27-,28-,29+,30+,31-,32+,33+,34-,35+,36+,37-,38-,39-,42-,43+,44+,45-,46-,47+/m0/s1

InChI Key

DPEYAJFUJJMJNO-CUMMFOPVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4CC=C6[C@]5(CC[C@]78[C@H]6[C@]([C@](CC7)(OC8=O)C)(C)O)C)C)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC78C6C(C(CC7)(OC8=O)C)(C)O)C)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O

Origin of Product

United States

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